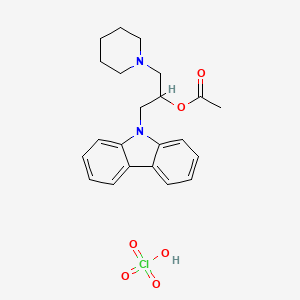

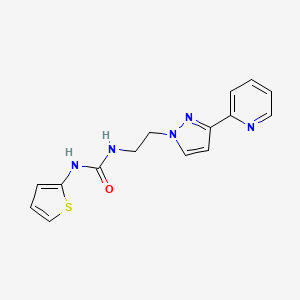

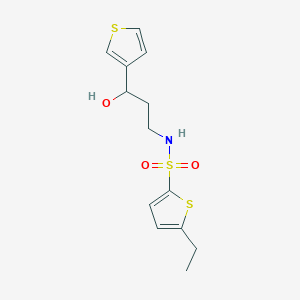

![molecular formula C12H12N4OS B2385740 N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097911-46-9](/img/structure/B2385740.png)

N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a chemical compound that belongs to the class of azetidinyl pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

The synthesis of new pyrimidine-azetidinone analogues has been a focus of research due to their potential antimicrobial, antitubercular, and antioxidant activities. For instance, Chandrashekaraiah et al. (2014) synthesized a series of analogues and evaluated them for antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis, highlighting their potential as bases for designing new antibacterial and antituberculosis compounds (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014). Similarly, Patel and Patel (2017) synthesized derivatives of 4-thiazolidinones and 2-azetidinones from chalcone and assessed their antibacterial and antifungal activities, suggesting the development of novel antimicrobial agents (Patel & Patel, 2017).

Methodological Development

The development of enantioselective methods for the functionalization of molecules, such as the α-functionalization of amines via palladium-catalyzed C–H arylation, is crucial in drug discovery. Jain et al. (2016) demonstrated a Pd(II)-catalyzed enantioselective α-C–H coupling of a wide range of amines, providing a method that affords high enantioselectivities and exclusive regioselectivity, which is significant for the synthesis of bioactive compounds (Jain, Verma, Xia, & Yu, 2016).

Chemical Properties and Drug Discovery

Research into the chemical properties of related compounds can inform drug discovery processes. Leung et al. (2013) discovered thienopyrimidine-based inhibitors of human farnesyl pyrophosphate synthase, a new class of inhibitors significant for the treatment of diseases such as cancer, demonstrating the importance of structural studies in identifying new therapeutic agents (Leung, Langille, Mancuso, & Tsantrizos, 2013). Additionally, the crystal structure and DFT studies on related pyrimidin-2-amine compounds offer insights into their electronic structure properties, further contributing to the understanding of molecular structures in drug design (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).

Propiedades

IUPAC Name |

[3-(pyrimidin-4-ylamino)azetidin-1-yl]-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4OS/c17-12(9-2-4-18-7-9)16-5-10(6-16)15-11-1-3-13-8-14-11/h1-4,7-8,10H,5-6H2,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGSUBCSQLGUDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CSC=C2)NC3=NC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

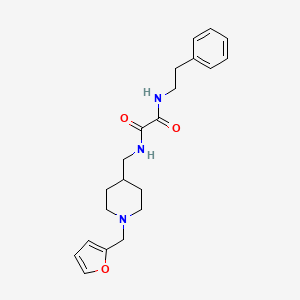

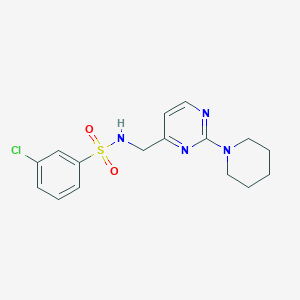

![2,4-dichloro-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}quinoline-3-carboxamide](/img/structure/B2385659.png)

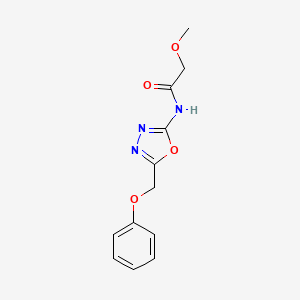

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2385671.png)

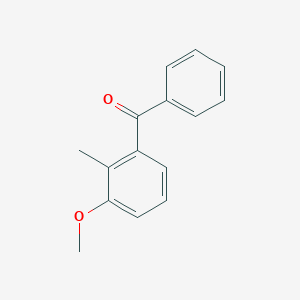

![1,3-Bis[(4-methylphenyl)sulfanyl]acetone oxime](/img/structure/B2385678.png)